![molecular formula C18H24BrNO5 B4077424 N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as ADB-BUTINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. ADB-BUTINACA is one of the most potent synthetic cannabinoids known to date and has been the subject of numerous studies due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ADB-BUTINACA is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that plays a role in regulating a wide range of physiological processes, including pain sensation, inflammation, and seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-BUTINACA are still being studied, but it is known to have potent effects on the endocannabinoid system. It has been shown to activate cannabinoid receptors in the body, leading to a wide range of effects, including pain relief, anti-inflammatory effects, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
ADB-BUTINACA has several advantages for use in lab experiments, including its high potency and selectivity for the endocannabinoid system. However, its potent effects also make it difficult to work with, and caution must be taken when handling the compound. Additionally, its potential for abuse and lack of regulation make it a controversial compound for use in research.
Future Directions
There are several potential future directions for research on ADB-BUTINACA. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ADB-BUTINACA. Finally, more research is needed to understand the potential risks and side effects of the compound, particularly with regard to long-term use.
Scientific Research Applications
ADB-BUTINACA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, ADB-BUTINACA has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
properties
IUPAC Name |
N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO.C2H2O4/c1-5-7-18(8-6-2)9-10-19-16-14(4)11-13(3)12-15(16)17;3-1(4)2(5)6/h5-6,11-12H,1-2,7-10H2,3-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTORYJNBDMPONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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